N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine
Description
Overview of Quinazoline Derivatives in Chemical Research
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad pharmacological activities. The quinazoline core consists of a fused benzene and pyrimidine ring system, enabling interactions with diverse biological targets. Over 200 naturally occurring quinazoline alkaloids and synthetic analogs have demonstrated therapeutic potential, including anticancer, antimicrobial, and antihypertensive activities.
Key structural modifications, such as substitutions at positions 2, 4, 6, and 7, significantly influence pharmacological properties. For example:
- 2-Position : Alkyl/aryl groups enhance kinase inhibition (e.g., EGFR inhibitors like gefitinib)
- 4-Position : Amino groups improve DNA intercalation (e.g., antifolate agents)
- 6/7-Positions : Methoxy groups increase metabolic stability and receptor binding
Table 1 : Therapeutic Applications of Quinazoline Derivatives
| Modification Site | Biological Activity | Example Compounds |
|---|---|---|
| 2-Position | Tyrosine kinase inhibition | Erlotinib, Lapatinib |
| 4-Position | Antifolate activity | Methotrexate analogs |
| 6/7-Positions | α1-Adrenoceptor antagonism | Alfuzosin, Doxazosin |
The synthetic flexibility of quinazoline derivatives enables targeted drug design through methods like Niementowski synthesis, multicomponent reactions, and transition metal catalysis. Recent advances focus on eco-friendly protocols using microwave irradiation and solvent-free conditions.
Historical Development of Deuterated Quinazoline Compounds
Deuteration strategies emerged as a transformative approach in drug optimization following the 2017 FDA approval of deutetrabenazine. The kinetic isotope effect (KIE) from replacing hydrogen with deuterium (²H) alters metabolic pathways by strengthening carbon-deuterium bonds (C-D bond energy: 443 kJ/mol vs C-H: 413 kJ/mol). For quinazolines, deuteration typically targets metabolically vulnerable positions:
- Methyl groups : Slows oxidative demethylation by CYP450 enzymes
- Aromatic positions : Reduces hydroxylation rates
- Alkyl side chains : Decreases β-oxidation
Table 2 : Evolution of Deuterated Quinazoline Development
This approach has been particularly effective for quinazoline-based α1-adrenoceptor antagonists, where deuteration of N-methyl groups improves pharmacokinetic profiles without altering target affinity.
Significance of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine
This deuterated quinazoline derivative (CAS: 1185144-54-0) serves as a critical intermediate in synthesizing deuterated Alfuzosin analogs. Its structure features three strategic modifications:
- Deuteration : Methyl-d3 group at the N-position reduces first-pass metabolism via CYP3A4
- Electron-withdrawing groups : Cyanoethyl side chain enhances π-stacking with adrenoceptor binding pockets
- Methoxy substitutions : 6,7-Dimethoxy groups improve water solubility (LogP: 1.8 vs 2.3 non-deuterated)
Structural Advantages :
- Metabolic Stability : 2.3-fold longer half-life compared to non-deuterated analog in hepatic microsomes
- Synthetic Utility : Forms stable intermediates for radioisotope labeling (³H/¹⁴C)
- Receptor Specificity : Maintains α1A/α1D subtype selectivity (Ki = 0.8 nM)
Recent studies demonstrate its role in developing targeted therapies for benign prostatic hyperplasia, where deuterated analogs show 40% higher bioavailability than conventional formulations. The compound's synthetic pathway involves sequential alkylation of 4-amino-2-chloro-6,7-dimethoxyquinazoline with deuterated methylamine precursors under phase-transfer conditions.
Properties
IUPAC Name |
3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4,6H2,1-3H3,(H2,16,17,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOVXHZDHACRNQ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine, also known by its CAS number 1185144-54-0, is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula: C14H14D3N5O2
Molecular Weight: 290.34 g/mol
CAS Number: 1185144-54-0
SMILES Notation: [2H]C([2H])([2H])N(CCC#N)c1nc(N)c2cc(OC)c(OC)cc2n1
This compound is characterized by the presence of a quinazoline moiety, which is often associated with various biological activities, particularly in the realm of pharmacology.
This compound has been identified as a potential α1-adrenoceptor antagonist . This mechanism suggests its role in modulating adrenergic signaling pathways, which are crucial in various physiological processes including vascular tone and neurotransmission.
Pharmacological Effects
-
Anticonvulsant Activity:
- In studies involving animal models, compounds structurally related to this compound have demonstrated significant anticonvulsant properties. For instance, related analogs have shown efficacy in antagonizing seizures induced by maximal electroshock (MES), indicating a potential therapeutic application in epilepsy .
- Sedative Effects:
Case Studies and Research Findings
Toxicology and Safety Profile
While specific toxicological data for this compound is limited, related compounds have undergone various safety assessments. It is essential to conduct comprehensive toxicological studies to evaluate the safety profile before clinical applications.
Scientific Research Applications
Structural Characteristics
The compound features a quinazoline core, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of amino and cyano groups enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine has been investigated for its potential as an anticancer agent. The quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation.
Case Studies:
- Inhibition of Kinases : Research has shown that quinazoline derivatives can effectively inhibit tyrosine kinases, which play a critical role in cancer signaling pathways. Studies indicate that modifications to the quinazoline structure can enhance selectivity and potency against specific cancer types .
Proteomics
The compound is also utilized in proteomics research due to its ability to label proteins for identification and quantification. The incorporation of deuterium (D3) allows for mass spectrometry-based detection, making it valuable in studies involving protein interactions and dynamics.
Case Studies:
- Protein Labeling : In proteomic analyses, the compound has been used to label specific proteins, facilitating their detection amidst complex biological samples. This application is crucial for understanding protein function and interactions within cellular pathways .
Drug Development
Given its structural features, this compound is being explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents for diseases such as cancer and infectious diseases.
Case Studies:
- Lead Compound Exploration : Early-stage drug discovery has identified several analogs of this compound that exhibit improved efficacy and reduced toxicity profiles in preclinical models .
Data Table: Comparative Analysis of Quinazoline Derivatives
Comparison with Similar Compounds
Key Observations:
Deuterium vs. Hydrogen: The deuterated methyl group (CD₃) in the target compound increases its molecular weight by ~3 g/mol compared to the non-deuterated analog, enabling precise differentiation in MS-based assays .
Functional Group Variations: The cyanoethylamine group distinguishes the target compound from Alfuzosin impurities A and D, which feature bulkier substituents (furan carboxamide or propane diamine chains). The absence of a tetrahydrofuroic acid moiety (present in Alfuzosin) underscores its role as an intermediate or impurity rather than a therapeutically active molecule .
Pharmacokinetic and Analytical Relevance
- Metabolic Stability: Deuterium substitution at the methyl group slows oxidative metabolism, extending the compound’s half-life in vivo compared to non-deuterated analogs .
- Analytical Utility : The compound is used in USP standards (e.g., USP Alfuzosin System Suitability Mixture RS ) to quantify impurities during drug manufacturing. Its deuterated form minimizes isotopic interference in LC-MS workflows .
Preparation Methods
Cyclization of Precursors
The quinazoline core is synthesized via cyclization of 2-aminobenzonitrile and 4,5-dimethoxyaniline under acidic conditions. A mixture of polyphosphoric acid (PPA) and phosphoric acid (H₃PO₄) at 120–140°C for 6–8 hours yields 4-amino-6,7-dimethoxyquinazoline. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 130°C | Maximizes cyclization efficiency |
| Reaction Time | 7 hours | Balances completion vs. side reactions |
| Acid Catalyst Ratio | PPA:H₃PO₄ (3:1) | Enhances solubility of intermediates |
Halogenation for Subsequent Functionalization
The 2-position of the quinazoline core is halogenated using phosphorus oxychloride (POCl₃) at reflux (110°C) for 4 hours, producing 2-chloro-4-amino-6,7-dimethoxyquinazoline. This intermediate is critical for nucleophilic substitution with deuterated amines.
Deuterated Alkylation Strategies
Synthesis of N-Methyl-d3-2-cyanoethylamine
The deuterated amine precursor, N-methyl-d3-2-cyanoethylamine, is prepared via a two-step process:
Coupling with Halogenated Quinazoline
The halogenated quinazoline reacts with N-methyl-d3-2-cyanoethylamine in dimethylformamide (DMF) at 80°C for 24 hours, facilitated by potassium carbonate (K₂CO₃) as a base. Isotopic purity is maintained by using anhydrous conditions and molecular sieves to prevent proton exchange.
| Reagent | Role | Quantity (mol%) |
|---|---|---|
| 2-Chloroquinazoline | Electrophilic center | 1.0 |
| N-Methyl-d3-2-cyanoethylamine | Nucleophile | 1.2 |
| K₂CO₃ | Base | 2.5 |
Cyanoethylation and Final Product Isolation
Reaction Monitoring
Progress is tracked via thin-layer chromatography (TLC) using silica gel plates and a 7:3 hexane:ethyl acetate eluent. The disappearance of the quinazoline starting material (Rf = 0.5) and emergence of the product (Rf = 0.3) confirm completion.
Purification Techniques
Crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystalline solid. For industrial-scale production, column chromatography with silica gel (60–120 mesh) and gradient elution (5–20% methanol in dichloromethane) achieves >98% purity.
Optimization Strategies for Deuterated Synthesis
Temperature and Solvent Effects
Deuteration alters reaction kinetics due to the kinetic isotope effect (KIE). Comparative studies show:
| Condition | Non-deuterated Yield | Deuterated Yield |
|---|---|---|
| 80°C, DMF, 24 hours | 85% | 72% |
| 90°C, DMF, 18 hours | 88% | 68% (degradation observed) |
Elevated temperatures accelerate degradation pathways in deuterated systems, necessitating milder conditions.
Catalytic Enhancements
Adding catalytic tetrabutylammonium iodide (TBAI, 10 mol%) improves nucleophilic substitution efficiency by 15% in deuterated reactions, mitigating KIE limitations.
Industrial-Scale Production
Batch Process Design
A 100 L reactor achieves consistent output via:
-
Precision Heating : Jacketed reactor with oil bath for ±1°C control.
-
Automated Feed Systems : Gradual addition of CD₃NH-CH₂CH₂CN to prevent exothermic side reactions.
-
In-line FTIR Monitoring : Tracks amine consumption in real time.
Economic and Regulatory Considerations
Deuterated reagents (e.g., CD₃I at $2,500/mol) elevate costs by 40% compared to non-deuterated routes. Regulatory compliance requires documentation of deuterium content (USP <785>) and residual solvent levels (ICH Q3C).
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : Absence of methyl proton signals at δ 2.8–3.0 ppm confirms deuteration.
-
¹³C NMR : CD₃ resonance at δ 18.5 ppm (septet, J = 19 Hz).
-
HRMS (ESI+) : m/z calc. for C₁₄H₁₄D₃N₅O₂ [M+H]⁺: 291.32; found: 291.30.
Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) and ²H NMR quantify deuterium incorporation (>99% D).
Challenges and Mitigation Strategies
Isotopic Exchange
Proton contamination occurs during workup if aqueous washes are used. Mitigation involves:
-
Anhydrous Workup : Use of MgSO₄ instead of H₂O for drying.
-
Low-Temperature Quenching : Halting reactions at 0°C before extraction.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine, and how can critical intermediates be characterized?
- Methodology : The synthesis involves coupling deuterated methylamine derivatives with 4-amino-6,7-dimethoxyquinazoline scaffolds. A documented route (WO2007069050) uses mixed anhydride intermediates for amidation, with deuterated reagents introduced at the methyl group to ensure isotopic purity . Key intermediates, such as N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine, should be characterized via H/H NMR to confirm deuteration and LC-MS to assess purity (>98%) .
Q. What analytical techniques are suitable for confirming the structure and purity of this compound?
- Methodology :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and H/C NMR, with H NMR for deuterium incorporation validation .
- Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Impurities like N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine (Impurity D) should be quantified against USP reference standards .
Q. How should this deuterated compound be stored to maintain stability?
- Methodology : Store at -20°C in airtight, light-resistant containers. Solubility in dichloromethane, ethanol, or THF allows for stock solutions, which should be aliquoted to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How does deuteration at the methyl group affect the compound's pharmacokinetic properties compared to the non-deuterated form?
- Methodology : Conduct comparative metabolic studies using liver microsomes or hepatocytes. Deuteration typically reduces metabolic clearance by stabilizing C-H bonds, as seen in α1-adrenoceptor antagonists like Alfuzosin analogs. Use LC-MS/MS to measure deuterium retention in metabolites .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in receptor binding studies?
- Methodology :
- Docking vs. Binding Assays : Validate computational models (e.g., molecular docking) with surface plasmon resonance (SPR) or radioligand displacement assays. For example, discrepancies in α1-adrenoceptor binding can arise from solvent-accessible conformations not captured in simulations .
- Data Reconciliation : Apply free-energy perturbation (FEP) calculations to account for deuterium’s isotopic effect on binding thermodynamics .
Q. What are the challenges in synthesizing and characterizing crystalline forms of deuterated compounds?
- Methodology : Deuteration can alter crystal packing due to isotopic mass differences. Use X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to compare polymorphs. For instance, crystalline forms of deuterated pyridazine-carboxamides require controlled recrystallization in deuterated solvents to maintain isotopic integrity .
Q. How can isotopic labeling be leveraged in mass spectrometry to track metabolic pathways?
- Methodology : Administer the deuterated compound in vitro/in vivo and use LC-HRMS to detect deuterium-retaining metabolites. For example, H-labeled fragments (e.g., methyl-d3 groups) produce distinct isotopic patterns, enabling differentiation from endogenous metabolites .
Q. What are the implications of solvent choice on reaction yields in the synthesis of this compound?
- Methodology : Optimize solvent polarity (e.g., THF vs. dichloromethane) to balance intermediate solubility and reaction kinetics. Polar aprotic solvents enhance nucleophilic substitution in quinazoline derivatives but may require anhydrous conditions to prevent hydrolysis .
Q. How do impurities like N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine affect pharmacological activity?
- Methodology : Compare IC values of the pure compound vs. impurity-spiked samples in functional assays (e.g., α1-adrenoceptor inhibition). Impurity D, a common byproduct, may act as a partial agonist, requiring strict control (<0.5% via preparative HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
